methyl 3-({[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate
Description
Methyl 3-({[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate is a heterocyclic compound combining thiophene, pyrazole, and furan moieties. The molecule features:
- A thiophene-2-carboxylate core with a methyl ester group at position 2.
- A sulfamoyl bridge (-SO₂-NH-) at position 3 of the thiophene ring, linking to a substituted pyrazole.
- A 1-methyl-1H-pyrazole ring substituted at position 5 with a furan-2-yl group.
The compound’s synthesis likely involves cross-coupling reactions (e.g., Suzuki-Miyaura) or condensation steps, as seen in analogous compounds .
Properties
IUPAC Name |
methyl 3-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methylsulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S2/c1-18-11(12-4-3-6-23-12)8-10(17-18)9-16-25(20,21)13-5-7-24-14(13)15(19)22-2/h3-8,16H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKIILYDHKBMJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNS(=O)(=O)C2=C(SC=C2)C(=O)OC)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic synthesis. One common approach includes:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Furan Substitution: The furan ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.
Thiophene Ring Formation: The thiophene ring is synthesized separately and then functionalized with a sulfamoyl group through sulfonation reactions.
Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and pyrazole rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound’s derivatives may exhibit various activities, such as antimicrobial or anti-inflammatory properties
Medicine
In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its structural features suggest it could interact with biological targets in unique ways, offering opportunities for the development of new therapeutics.
Industry
Industrially, the compound could be used in the production of advanced materials, such as conductive polymers or specialty coatings, due to its electronic properties.
Mechanism of Action
The mechanism by which methyl 3-({[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The sulfamoyl group can form hydrogen bonds, while the aromatic rings can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
Key structural analogues and their distinguishing features:
Key Observations:
- Sulfamoyl vs. Sulfanyl : The sulfamoyl linker (-SO₂-NH-) in the target compound may improve hydrogen-bonding capacity relative to the sulfanyl (-S-) group in ’s compound, influencing solubility and target binding .
- Ester vs. Carbamate : The methyl ester in the target compound offers hydrolytic stability compared to carbamates (e.g., ), which are prone to enzymatic cleavage .
Physicochemical Properties
- Melting Point : Example 62 (227–230°C) suggests that rigid, planar structures (e.g., pyrazolo-pyrimidine) exhibit higher melting points than the target compound, which lacks fused rings .
- Hydrogen Bonding: The sulfamoyl group (-SO₂-NH-) in the target compound can act as both donor (N-H) and acceptor (SO₂), enabling diverse crystal packing motifs, as discussed in ’s hydrogen-bonding analysis .
Pharmacological Potential (Inferred)
While direct activity data are absent, structural parallels to known bioactive compounds suggest:
- Kinase Inhibition : Pyrazole-sulfonamide hybrids are common in kinase inhibitors (e.g., JAK/STAT inhibitors). The furan substituent may modulate selectivity .
- Antimicrobial Activity : Thiophene-carboxylates (e.g., ) often exhibit antimicrobial properties; the sulfamoyl group could enhance bioavailability .
Biological Activity
Methyl 3-({[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate is a complex organic compound that combines several pharmacologically relevant moieties, including a furan ring, a pyrazole ring, and a thiophene structure. This combination suggests potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research.
Chemical Structure and Properties
The compound consists of:
- Furan Ring : Known for its role in various biological activities.
- Pyrazole Ring : Exhibits significant pharmacological properties.
- Thiophene Ring : Often associated with antimicrobial effects.
The molecular formula for this compound is , with a molecular weight of approximately 318.34 g/mol.
Antimicrobial Activity
Research indicates that compounds containing furan and pyrazole rings demonstrate notable antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Against | MIC (µg/mL) |
|---|---|---|
| Pyrazole Derivative A | Staphylococcus aureus | 8 |
| Thiophene Derivative B | Escherichia coli | 16 |
| Methyl 3-({[5-(furan-2-yl)-1-methyl]}sulfamoyl) | Pseudomonas aeruginosa | TBD |
Anti-inflammatory Effects
Compounds featuring the thiophene moiety have been documented to exhibit anti-inflammatory activity. Studies involving similar structures suggest that methyl sulfamoyl groups can inhibit pro-inflammatory cytokines, thus reducing inflammation.
Anticancer Potential
Pyrazole derivatives have been extensively studied for their anticancer properties. They are known to interact with multiple cellular targets, potentially inhibiting tumor growth and inducing apoptosis in cancer cells. The incorporation of the furan and thiophene rings may enhance these effects.
Case Study: Anticancer Activity
In one study, a series of pyrazole-based compounds were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that specific substitutions on the pyrazole ring significantly increased cytotoxicity compared to standard chemotherapeutics.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Interaction with key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation : Binding to specific receptors that mediate inflammatory responses or cell growth.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells leading to apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
